Product packaging for Dibenzofuran, tetrabromochloro-(Cat. No.:CAS No. 107227-51-0)

Dibenzofuran, tetrabromochloro-

Cat. No.: B022704
CAS No.: 107227-51-0
M. Wt: 523.3 g/mol
InChI Key: JDJMYFQHIRWODA-UHFFFAOYSA-N
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Description

Overview of Polyhalogenated Dibenzofurans (PHDFs) as Environmental Contaminants

Polyhalogenated dibenzofurans (PHDFs) are a group of persistent organic pollutants (POPs) that have garnered significant scientific attention due to their widespread presence and potential toxicity. tum.degreenpeace.to These aromatic compounds consist of a dibenzofuran (B1670420) structure substituted with multiple halogen atoms, typically chlorine and/or bromine. tum.degreenpeace.to PHDFs are not intentionally produced; instead, they are formed as unintentional by-products in various industrial and thermal processes. tum.detandfonline.com Major sources include the incineration of municipal and industrial waste, particularly when materials containing halogenated flame retardants are present. tum.detandfonline.com They can also be generated during the production of certain chemicals and in accidental fires. tum.detandfonline.com

Due to their chemical stability, PHDFs persist in the environment and can be transported over long distances. greenpeace.to Their lipophilic (fat-soluble) nature leads to bioaccumulation in the fatty tissues of organisms and biomagnification through the food chain. nih.gov Consequently, these compounds have been detected in various environmental matrices, including air, soil, sediment, and biota, as well as in human tissues. greenpeace.tonih.gov The presence of PHDFs in the environment is a global concern, leading to their inclusion in monitoring programs and international agreements aimed at reducing their release. greenpeace.to

Categorization and Specificity of Mixed Polybrominated/Chlorinated Dibenzofurans (PBCDD/Fs or PXDFs)

Within the broad class of PHDFs, a specific subgroup of significant environmental and toxicological interest is the mixed polybrominated/chlorinated dibenzofurans (PBCDD/Fs), often abbreviated as PXDFs. nih.gov These compounds are characterized by the presence of both bromine and chlorine atoms attached to the dibenzofuran backbone. greenpeace.to The sheer number of possible congeners—isomers with the same number of halogen atoms but at different positions—is vast, with thousands of potential PXDFs. greenpeace.to

The formation of PXDFs is closely linked to combustion processes where both chlorinated and brominated precursors are available. greenpeace.totandfonline.com For instance, the incineration of waste containing both polyvinyl chloride (PVC) plastics and brominated flame retardants can lead to the generation of a complex mixture of these mixed halogenated compounds. greenpeace.to The specific congener profile of PXDFs formed depends on the nature of the precursors and the conditions of the thermal process. tandfonline.com

Academic Justification and Research Gaps Pertaining to Tetrabromochloro-Dibenzofuran Congeners

Among the vast array of PXDFs, congeners with a specific number of halogen atoms, such as tetrabromochloro-dibenzofurans, represent a distinct area of scientific inquiry. These compounds contain four bromine atoms and one chlorine atom. The precise positioning of these five halogen atoms on the dibenzofuran structure gives rise to numerous possible isomers, each with potentially unique physicochemical and toxicological properties.

The primary academic justification for focusing on tetrabromochloro-dibenzofuran congeners stems from the broader understanding that the toxicity of PHDFs is highly structure-dependent. tum.de However, a significant research gap exists specifically for these mixed-halogenated compounds. While the toxicity of their chlorinated (PCDFs) and brominated (PBDFs) counterparts has been studied more extensively, data on PXDFs, including tetrabromochloro-dibenzofurans, remains limited. tandfonline.comnih.gov

A major challenge is the lack of analytical standards for most PXDF congeners, which hampers their accurate identification and quantification in environmental and biological samples. nih.gov This analytical difficulty directly contributes to the scarcity of data on their environmental levels and potential for human exposure.

Furthermore, the toxicological database for mixed halogenated dibenzofurans is sparse. tandfonline.comnih.gov The World Health Organization (WHO) has established Toxic Equivalency Factors (TEFs) for some 2,3,7,8-substituted PCDFs and PBDFs, which relate the toxicity of individual congeners to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). However, no TEFs have been assigned to any mixed halogenated congeners, including tetrabromochloro-dibenzofurans, due to insufficient toxicological data. greenpeace.tonih.gov It is known that mixed halogenated dibenzofurans can bind to the aryl hydrocarbon (Ah) receptor, a key step in mediating dioxin-like toxicity, and some studies suggest their potency may be comparable to their chlorinated or brominated analogues. tandfonline.comtum.de However, without congener-specific toxicological studies, a comprehensive risk assessment is not possible.

The following table summarizes the key research gaps pertaining to tetrabromochloro-dibenzofuran:

Research AreaSpecific Gaps for Tetrabromochloro-Dibenzofuran
Analytical Chemistry - Lack of certified analytical reference standards for specific congeners.- Difficulty in chromatographic separation and unambiguous identification of isomers in complex mixtures.
Environmental Occurrence - Scarcity of data on the concentrations of specific congeners in air, water, soil, sediment, and biota.- Limited understanding of their formation pathways and environmental fate.
Toxicology - Absence of in vivo and in vitro toxicological data for individual congeners.- No established Toxic Equivalency Factors (TEFs) for risk assessment.- Unknown potential for carcinogenic, endocrine-disrupting, or other adverse health effects. tandfonline.com

Addressing these research gaps is crucial for a more complete understanding of the environmental risks posed by the complex mixtures of PHDFs released from various sources. Future research should prioritize the synthesis of analytical standards, the development of advanced analytical methods for their detection, and comprehensive toxicological studies to fill the existing data voids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Br4ClO-5 B022704 Dibenzofuran, tetrabromochloro- CAS No. 107227-51-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

107227-51-0

Molecular Formula

C12H8Br4ClO-5

Molecular Weight

523.3 g/mol

IUPAC Name

dibenzofuran;tetrabromide;chloride

InChI

InChI=1S/C12H8O.4BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;/h1-8H;5*1H/p-5

InChI Key

JDJMYFQHIRWODA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-]

Synonyms

TETRABROMO-MONOCHLORODIBENZOFURAN

Origin of Product

United States

Formation Pathways and Precursors of Tetrabromochloro Dibenzofurans

Unintentional Production Mechanisms in Anthropogenic Processes

TBCDFs, along with other polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs), are generated through human activities, primarily involving the heating of organic matter in the presence of bromine and chlorine sources.

Thermal processes are the most significant sources of tetrabromochloro-dibenzofurans. These pathways involve the transformation of precursor chemicals at elevated temperatures, typically in the range of 200 to 800°C. nih.govresearchgate.net The formation mechanisms can be broadly categorized into two main routes: precursor-mediated formation (from the breakdown and rearrangement of larger halogenated molecules) and de novo synthesis (from smaller molecular fragments on a carbonaceous matrix). nih.govresearchgate.net

Combustion and incineration are primary pathways for the formation of mixed halogenated dibenzofurans. researchgate.net The widespread use of brominated flame retardants (BFRs) in consumer products and the presence of chlorinated materials like polyvinyl chloride (PVC) in waste streams create an ideal environment for the generation of TBCDFs in municipal and industrial incinerators. researchgate.netsci-hub.se

During combustion, incomplete destruction of waste materials can lead to the formation of these compounds. Studies have shown that the presence of metallic catalysts, particularly copper, can significantly enhance the yield of polychlorinated and polybrominated dibenzofurans. nih.govresearchgate.net Copper extends the temperature range for dehydrochlorination of materials like PVC and stimulates the cracking of the carbon network, which contributes to a strongly enhanced formation via de novo synthesis. nih.govresearchgate.net The temperature during combustion is a critical factor; formation is favored at temperatures below 800°C, while temperatures above 1000°C can lead to their degradation. researchgate.net

Process FactorInfluence on TBCDF Formation
Temperature Formation is significant between 200-800°C. nih.govresearchgate.net
Precursors Presence of brominated flame retardants and chlorinated plastics (e.g., PVC) is essential. researchgate.netsci-hub.se
Catalysts Metals like copper can increase formation yields by factors up to 1390 at certain temperatures. nih.govresearchgate.net
Combustion Efficiency Insufficient or incomplete combustion conditions increase the likelihood of formation. researchgate.net

Both controlled and uncontrolled thermal treatments can generate TBCDFs. Controlled processes include thermal desorption, a remediation technology used to decontaminate soils and sediments. nih.govscilit.com While intended to remove pollutants like polychlorinated biphenyls (PCBs), these processes can inadvertently create polyhalogenated dibenzofurans if both bromine and chlorine sources are present in the matrix. nih.govscilit.com

Uncontrolled thermal events, such as accidental fires in buildings or landfills, represent significant sources. researchgate.net These fires involve the combustion of a wide variety of materials under suboptimal conditions, including many products treated with BFRs. The resulting low-temperature, oxygen-starved burning conditions are highly conducive to the formation of polybrominated and mixed halogenated dibenzofurans from BFRs, often through precursor pathways. researchgate.net

As a result of their formation during combustion and thermal treatments, TBCDFs are found in the solid and gaseous outputs of these processes. They have been identified in fire residues, soot, and smoke condensates from both experimental and accidental fires. inchem.org The gaseous phase contains volatile TBCDF congeners, which can be released into the atmosphere, while less volatile congeners adsorb onto particulate matter like fly ash. This fly ash must be captured by air pollution control devices to prevent its release. nih.gov

Formation from Halogenated Organic Precursors

The direct chemical transformation of other halogenated organic compounds is a key formation pathway for TBCDFs. This "precursor pathway" involves the molecular rearrangement of compounds that already contain the basic diaryl ether or biphenyl (B1667301) structure.

Tetrabromochloro-dibenzofurans can be formed from the condensation reactions of halogenated phenols. Specifically, research has detailed the mechanisms involving the reactions between 2-chlorophenoxy (2-CPxy) and 2-bromophenoxy (2-BPxy) radicals. nih.gov These radical species can combine to form intermediates that, through a series of rearrangement and elimination reactions, yield mixed halogenated dibenzofurans. nih.gov

This pathway is significant because bromophenols and chlorophenols are themselves used in various industrial applications and can be present as impurities in commercial chemical formulations or form during the breakdown of larger molecules like BFRs. nih.govca.gov The formation of TBCDFs can occur when materials containing both brominated and chlorinated phenols are subjected to thermal stress. researchgate.net The conversion of these precursors can lead to the formation of mixed brominated/chlorinated furans (PXDFs), including TBCDFs. researchgate.net

Precursor TypeFormation Mechanism
Halogenated Phenols Condensation of bromophenoxy and chlorophenoxy radicals to form PXDFs. nih.gov
Polybrominated Diphenyl Ethers (PBDEs) Thermal degradation and rearrangement, followed by chlorine substitution. researchgate.net
Polybrominated Dibenzofurans (PBDFs) Substitution of a bromine atom with a chlorine atom during thermal processes. researchgate.net

Unraveling the Origins of a Persistent Environmental Contaminant: Tetrabromochloro-Dibenzofuran

The formation of tetrabromochloro-dibenzofurans, a class of halogenated aromatic compounds of significant environmental concern, occurs through various complex chemical pathways. These pathways often involve the degradation of widely used industrial chemicals, de novo synthesis under specific conditions, and processes related to the lifecycle of consumer and industrial products.

Formation Pathways and Precursors

The emergence of tetrabromochloro-dibenzofurans in the environment is not a result of direct industrial production but rather the unintentional byproduct of other chemical processes. Understanding these formation routes is critical to mitigating their release and subsequent environmental impact.

Degradation of Brominated Flame Retardants

A primary route to the formation of tetrabromochloro-dibenzofurans is the degradation of brominated flame retardants (BFRs). These chemicals are incorporated into a vast array of consumer and industrial products to reduce their flammability. However, under certain conditions, these BFRs can break down and transform into more hazardous compounds.

Key BFRs that act as precursors include:

Polybrominated Diphenyl Ethers (PBDEs): These are a class of organobromine compounds that have been extensively used as flame retardants in plastics, textiles, and electronics. During incomplete combustion or through photochemical degradation, PBDEs can undergo molecular rearrangement and chlorination to form tetrabromochloro-dibenzofurans.

Tetrabromobisphenol A (TBBPA): As one of the most widely used BFRs, TBBPA is a common component in epoxy resins for circuit boards and in ABS plastics. Thermal degradation of TBBPA, particularly in the presence of a chlorine source, can lead to the formation of brominated and mixed halogenated dibenzofurans.

Polybrominated Biphenyls (PBBs): Although their use has been largely phased out due to environmental and health concerns, PBBs persist in older products and in the environment. Similar to PBDEs, the degradation of PBBs can yield tetrabromochloro-dibenzofurans.

De Novo Synthesis Mechanisms

De novo synthesis is a significant pathway for the formation of halogenated dibenzofurans, including the tetrabromochloro- variant, particularly during combustion processes such as waste incineration. This process involves the formation of these complex molecules from simpler, unrelated carbonaceous structures in the presence of halogens and a catalyst, typically copper. In environments where both bromine and chlorine are present, the de novo synthesis pathway can lead to the formation of mixed halogenated dibenzofurans. The key ingredients for this process are a carbon source, a source of bromine and chlorine, and a metal catalyst, all of which are often present in industrial and municipal waste streams.

Photochemical Formation from Brominated Organic Chemicals

Exposure to sunlight can trigger the photochemical formation of tetrabromochloro-dibenzofurans from other brominated organic chemicals present in the environment. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the breakdown of larger molecules and their subsequent rearrangement into the dibenzofuran (B1670420) structure. For instance, brominated diphenyl ethers can undergo photolytic debromination and cyclization to form polybrominated dibenzofurans, and in the presence of chlorine sources, mixed halogenated species can also be formed.

Industrial and Consumer Product-Related Formation

The lifecycle of industrial and consumer products containing brominated flame retardants is a major contributor to the formation and release of tetrabromochloro-dibenzofurans.

Formation during Production of Plastic Materials

The high temperatures involved in the extrusion and molding of plastics that contain BFRs can create conditions suitable for the formation of tetrabromochloro-dibenzofurans. Even small amounts of impurities or the presence of chlorine can lead to the generation of these unintended byproducts during the manufacturing process.

Presence in Resins and Polymer Products

Resins and polymers, particularly those used in electronics and construction materials, are often treated with BFRs to meet fire safety standards. Over time, and especially when exposed to heat or UV light, these flame retardants can degrade, leading to the in-situ formation of tetrabromochloro-dibenzofurans within the product matrix.

Emissions from Flame-Retarded Consumer Products

Consumer products containing BFRs, such as electronics, furniture, and textiles, can be a source of tetrabromochloro-dibenzofuran emissions throughout their lifespan. This can occur through volatilization from the products into indoor air and dust, as well as during disposal and recycling processes, particularly through incineration where de novo synthesis and precursor degradation pathways are prevalent.

Industrial and Consumer Product-Related Formation

Formation during Waste Disposal, Treatment, and Recycling (e.g., E-waste)

The disposal, treatment, and particularly the informal recycling of electronic waste (e-waste) are significant sources of tetrabromochloro-dibenzofurans. who.intbasel.org.ngduke.edu E-waste is a complex mixture of valuable and hazardous materials, including plastics treated with BFRs to reduce flammability and components containing chlorine, such as polyvinyl chloride (PVC) insulation. emew.com

During thermal processes associated with e-waste recycling, such as smelting to recover precious metals or open burning to reduce volume, the conditions are ripe for the formation of mixed halogenated dibenzofurans. The BFRs in the plastic casings and circuit boards serve as the bromine source, while the PVC and other chlorinated plastics provide the necessary chlorine. The presence of metals like copper in e-waste acts as a catalyst, significantly promoting the formation of these toxic compounds. emew.com

Informal e-waste recycling activities, which often lack proper emission controls, are a major concern for the release of these pollutants into the environment. who.intduke.edu

Table 1: Research Findings on PBDD/F and PXDD/F Emissions from E-waste Recycling

Research FocusKey FindingsReference
Emissions from E-waste Recycling SitesHigh concentrations of Polybrominated/polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs and PCDD/Fs) found in soil and air samples. who.int
Worker ExposureE-waste recycling workers show elevated levels of PBDD/Fs in their bodies.
Formation MechanismsThermal treatment of e-waste plastics containing both BFRs and PVC leads to the formation of mixed bromo/chloro-dibenzofurans. emew.com

It is important to note that while the formation of mixed halogenated dibenzofurans from e-waste is well-documented, specific data on the concentrations of "Dibenzofuran, tetrabromochloro-" are scarce. Research often reports on the total concentrations of polybrominated or mixed halogenated dibenzofurans.

Minor Anthropogenic Sources (e.g., Automotive Exhaust, Textile Processing)

Beyond the significant contributions from waste processing, other anthropogenic activities can also lead to the formation of tetrabromochloro-dibenzofurans, albeit generally in smaller quantities.

Automotive Exhaust: While a minor source compared to industrial emissions, automotive exhaust can contain traces of mixed halogenated dibenzofurans. The combustion of leaded gasoline, which contained halogenated scavengers, was a historical source. Modern vehicles, while having significantly lower emissions, can still produce these compounds from the thermal degradation of materials used in their construction, some of which may contain brominated and chlorinated additives.

Textile Processing: The textile industry utilizes a wide range of chemicals, including dyes and finishing agents. Some of these chemicals can contain impurities or be precursors to the formation of halogenated compounds. During high-temperature finishing processes, such as heat setting, the conditions may favor the formation of mixed halogenated dibenzofurans if both bromine and chlorine sources are present in the treated textiles or the processing chemicals. Research has detected polyhalogenated dibenzo-p-dioxins and dibenzofurans in the exhaust air from textile finishing processes.

Table 2: Potential for PBrClDF Formation from Minor Anthropogenic Sources

SourcePotential PrecursorsFormation Conditions
Automotive ExhaustFuel additives (historical), degradation of flame retardants and plastics in vehicle components.High-temperature combustion in the engine and exhaust system.
Textile ProcessingImpurities in dyes and pigments, flame retardant finishes, chlorinated carriers.High-temperature finishing processes (e.g., heat setting, dyeing).

As with e-waste, specific quantitative data for "Dibenzofuran, tetrabromochloro-" from these minor sources are not widely available. The presence of these compounds is often inferred from the detection of the broader class of mixed halogenated dibenzofurans.

Environmental Fate and Degradation Mechanisms of Tetrabromochloro Dibenzofurans

Environmental Persistence Characteristics

Polychlorinated and polybrominated dibenzofurans are recognized as persistent organic pollutants (POPs) due to their resistance to degradation and their tendency to remain in the environment for extended periods. nih.govnih.govresearchgate.net These compounds are known to accumulate in various environmental compartments, including soil, sediment, and biota. nih.govacs.org The persistence of halogenated dibenzofurans is influenced by the number and position of the halogen atoms on the dibenzofuran (B1670420) structure. Generally, a higher degree of halogenation is associated with increased persistence. Given that "Dibenzofuran, tetrabromochloro-" contains five halogen atoms (four bromine and one chlorine), it is expected to exhibit significant environmental persistence. The strong carbon-halogen bonds contribute to the stability of these compounds, making them resistant to breakdown under normal environmental conditions. nih.gov

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms.

The microbial degradation of halogenated dibenzofurans has been observed in various studies, primarily focusing on chlorinated congeners. nih.govnih.gov

Certain strains of bacteria have demonstrated the ability to degrade lower-chlorinated dibenzofurans. nih.gov The primary mechanism of bacterial attack is often initiated by a dioxygenase enzyme, which catalyzes the insertion of two oxygen atoms into the aromatic ring, leading to the cleavage of the ether bridge and subsequent breakdown of the molecule. nih.gov

Key bacterial genera implicated in the degradation of chlorinated dibenzofurans include Sphingomonas, Pseudomonas, and Burkholderia. nih.gov These bacteria typically degrade these compounds through co-metabolism, where the degradation occurs in the presence of a primary growth substrate. The degradation of higher halogenated compounds, which would include tetrabromochloro-dibenzofuran, is generally slower and less complete than that of lower halogenated congeners. Anaerobic bacteria have been shown to be capable of reductive dehalogenation of more highly chlorinated dioxins, which could potentially be a pathway for the initial breakdown of tetrabromochloro-dibenzofuran. nih.gov

Table 3: Bacterial Genera Capable of Degrading Chlorinated Dibenzofurans (Analogous Compounds)

Bacterial GenusDegradation Characteristic
Sphingomonas Aerobic degradation, often initiated by angular dioxygenase.
Pseudomonas Aerobic degradation of lower chlorinated congeners.
Burkholderia Co-metabolic degradation of chlorinated dibenzofurans.
Dehalococcoides Implicated in anaerobic reductive dechlorination of higher chlorinated dioxins.

Note: This table lists bacteria known to degrade chlorinated dibenzofurans; their activity on tetrabromochloro-dibenzofuran is not specifically documented.

Microbial Degradation Pathways

Enzymatic Mechanisms (e.g., Angular Dioxygenases)

The initial and often rate-limiting step in the aerobic microbial degradation of dibenzofurans is the enzymatic attack on the aromatic ring system. Angular dioxygenases are a key class of enzymes responsible for initiating this process. nih.gov These multi-component enzyme systems catalyze the insertion of both atoms of molecular oxygen at an angular position adjacent to the ether bridge of the dibenzofuran molecule. nih.gov This reaction leads to the formation of an unstable hemiacetal, which spontaneously rearranges, resulting in the cleavage of the ether bond and the formation of a dihydroxylated biphenyl (B1667301) derivative. nih.govnih.gov

While no specific studies on the enzymatic degradation of tetrabromochloro-dibenzofurans have been documented, research on chlorinated and brominated analogs provides significant insights into the potential mechanisms. Bacterial strains such as Sphingomonas sp. strain RW1, Terrabacter sp. strain DBF63, and Pseudomonas sp. strain CA10 have been shown to degrade various chlorinated dibenzofurans. nih.gov The degradation is typically initiated by an angular dioxygenase, which attacks the dibenzofuran ring. nih.gov

The substrate specificity of these angular dioxygenases is a critical factor. For instance, the carbazole (B46965) 1,9a-dioxygenase (CARDO) from Pseudomonas sp. strain CA10 has demonstrated a broad substrate range, acting on various mono- to trichlorinated dibenzofurans. nih.gov In contrast, the dibenzofuran 4,4a-dioxygenase (DFDO) from Terrabacter sp. strain DBF63 exhibits a more limited substrate range. nih.gov The position of the halogen substituents significantly influences the susceptibility of the molecule to enzymatic attack. Generally, dioxygenation tends to occur on the non-halogenated ring. nih.gov However, in some cases, the enzyme can attack a halogenated ring, leading to the formation of chlorinated or brominated salicylates. nih.gov

The presence of multiple large bromine atoms in addition to a chlorine atom on the dibenzofuran skeleton of tetrabromochloro-dibenzofuran would likely present a significant challenge for existing enzymatic systems. The large size and electron-withdrawing nature of bromine atoms could sterically hinder the enzyme's active site from accessing the aromatic rings. Nevertheless, the fundamental mechanism of angular dioxygenation remains the most probable initial step in any potential aerobic biodegradation pathway.

Table 1: Examples of Bacterial Dioxygenases Acting on Halogenated Dibenzofurans

EnzymeBacterial StrainSubstrates
Dibenzofuran 4,4a-dioxygenase (DFDO)Terrabacter sp. strain DBF63Dibenzofuran, some chlorinated dibenzofurans
Carbazole 1,9a-dioxygenase (CARDO)Pseudomonas sp. strain CA10Carbazole, various mono- to trichlorinated dibenzofurans
Dioxin-dioxygenaseSphingomonas sp. strain RW1Dibenzofuran, various mono- and dichlorinated dibenzofurans
Role of Extracellular Polymeric Substances (EPS) in Microbial Adhesion

Extracellular polymeric substances (EPS) are a complex mixture of high-molecular-weight organic molecules, primarily composed of polysaccharides, proteins, nucleic acids, and lipids, that are secreted by microorganisms into their immediate environment. nih.govnih.govfrontiersin.org These substances are fundamental to the formation and structure of biofilms, which are communities of microorganisms attached to a surface. nih.govnih.govfrontiersin.org In the context of the biodegradation of persistent organic pollutants like tetrabromochloro-dibenzofurans, EPS play a crucial, albeit indirect, role by mediating the initial contact between the microbial cells and the hydrophobic pollutant.

The adhesion of microbial cells to surfaces, including solid-phase pollutants, is a critical prerequisite for biodegradation. nih.govresearchgate.net EPS facilitate this adhesion process through a combination of physical and chemical interactions. nih.govfrontiersin.org The polymeric matrix of EPS can bridge the gap between the microbial cell surface and the pollutant, overcoming electrostatic repulsion forces and establishing a stable attachment. nih.govfrontiersin.org For hydrophobic compounds like tetrabromochloro-dibenzofurans, which have very low water solubility, the hydrophobic moieties within the EPS matrix can interact with the pollutant, effectively sequestering it from the aqueous phase and concentrating it in close proximity to the microbial cells. researchgate.netfrontiersin.org This increases the bioavailability of the pollutant to the degradative enzymes of the microorganisms.

Furthermore, the EPS matrix can act as a protective barrier, shielding the microorganisms from the potential toxicity of high concentrations of the pollutant. frontiersin.org This protective function is particularly important for highly halogenated compounds, which can be inhibitory or toxic to microbial life. By creating a buffered microenvironment, EPS can allow microorganisms to tolerate and acclimate to the presence of otherwise harmful substances, enabling the expression of the necessary degradative enzymes. frontiersin.org

While direct studies on the role of EPS in the adhesion to tetrabromochloro-dibenzofurans are not available, the established principles of EPS function in biofilm formation and interaction with hydrophobic pollutants strongly suggest their essential role in any potential bioremediation scenario.

Factors Influencing Biodegradation Efficiency (e.g., Substrate Availability, Temperature, pH)

The efficiency of the biodegradation of any compound, including the highly complex and persistent tetrabromochloro-dibenzofurans, is governed by a multitude of environmental factors. These factors can influence microbial growth, enzymatic activity, and the bioavailability of the pollutant.

Substrate Availability: Tetrabromochloro-dibenzofurans are unlikely to serve as a primary growth substrate for microorganisms due to their complex structure and high degree of halogenation. Therefore, their biodegradation is most likely to occur through cometabolism. nih.gov Cometabolism is the transformation of a non-growth substrate in the presence of a growth-supporting substrate. In this case, the presence of more easily degradable organic compounds would be necessary to support the growth of the microbial population and to induce the production of the non-specific enzymes, such as angular dioxygenases, that might fortuitously act on the tetrabromochloro-dibenzofuran molecule. The concentration and type of the primary substrate can significantly impact the rate and extent of cometabolic degradation.

Temperature: Temperature is a critical parameter that affects all biological processes, including microbial metabolism. The optimal temperature for the degradation of halogenated aromatic compounds by mesophilic bacteria typically falls within the range of 25-35°C. openjournalsnigeria.org.ng Lower temperatures can significantly reduce metabolic rates and enzymatic activity, slowing down the degradation process. Conversely, excessively high temperatures can lead to enzyme denaturation and cell death. openjournalsnigeria.org.ng The degradation of persistent organic pollutants has been observed at a wide range of temperatures, but efficiency is generally highest under optimal growth conditions for the specific degrading microorganisms.

pH: The pH of the environment influences microbial growth and the activity of extracellular and intracellular enzymes. Most bacteria involved in the degradation of aromatic pollutants thrive in environments with a pH close to neutral (pH 7.0). openjournalsnigeria.org.ngherts.ac.uk Extreme pH values, both acidic and alkaline, can inhibit microbial growth and denature the enzymes responsible for degradation. openjournalsnigeria.org.ngherts.ac.uk The optimal pH for the degradation of a specific compound will depend on the physiology of the particular microbial consortium involved. For instance, some studies on polycyclic aromatic hydrocarbons (PAHs) have shown optimal degradation at a slightly alkaline pH of 7.5. herts.ac.uk

Table 2: General Influence of Environmental Factors on the Biodegradation of Halogenated Aromatic Compounds

FactorGeneral Influence
Substrate Availability Cometabolism with a primary growth substrate is often required. The type and concentration of the primary substrate affect degradation rates.
Temperature Optimal degradation by mesophilic bacteria typically occurs between 25-35°C. Lower temperatures slow down metabolism, while high temperatures can be lethal.
pH A neutral to slightly alkaline pH (around 7.0-7.5) is generally optimal for the bacterial degradation of aromatic pollutants.

Advanced Analytical Methodologies for Tetrabromochloro Dibenzofurans

Sampling and Extraction Techniques for Diverse Environmental Matrices

The initial and one of the most critical stages in the analysis of tetrabromochloro-dibenzofurans is the collection and subsequent extraction of these compounds from various environmental media. The choice of method is dictated by the physical and chemical properties of the matrix being sampled.

Airborne Samples (Ambient Air, Dust, Flue Gas, Exhaust)

For airborne samples, high-volume air samplers are frequently employed to collect both the gaseous and particulate-bound fractions of tetrabromochloro-dibenzofurans. nih.govthermofisher.com These samplers are typically equipped with a quartz-fiber filter to capture particulate matter, followed by a polyurethane foam (PUF) adsorbent to trap the gas-phase compounds. nih.govthermofisher.comaaqr.org This combination is crucial as the distribution of these semi-volatile compounds between the gas and particle phases can vary. nih.gov The sampling duration can range from 24 hours to extended periods to achieve the necessary detection limits, which can be as low as 0.2 pg/m³. nih.gov

For indoor dust, samples can be collected by sieving to remove larger debris. aaqr.org The extraction of tetrabromochloro-dibenzofurans from these sampling media is commonly performed using a Soxhlet extractor with solvents like toluene (B28343). aaqr.org An alternative and often faster method is Accelerated Solvent Extraction (ASE), which utilizes elevated temperature and pressure to reduce extraction times and solvent consumption. thermofisher.com

Sample TypeSampling MethodExtraction TechniqueKey Considerations
Ambient AirHigh-Volume Sampling (Quartz-Fiber Filter and PUF)Soxhlet with Toluene or Accelerated Solvent Extraction (ASE)Combined filter and PUF extraction is necessary to capture both phases. nih.gov
DustSievingSoxhlet with TolueneUseful for assessing indoor contamination levels. aaqr.org
Flue Gas/ExhaustIsokinetic Sampling (e.g., EPA Method 23)Similar to ambient air, often involving a resin trap (e.g., XAD-2)Requires specialized sampling trains to handle high temperatures and complex matrix. epa.gov

Aqueous Samples (Water, Leachate, Fire Extinguishing Water)

The analysis of tetrabromochloro-dibenzofurans in aqueous matrices presents a challenge due to their low concentrations and hydrophobic nature. While traditional liquid-liquid extraction (LLE) can be used, it is often inefficient and requires large volumes of organic solvents. A more contemporary and efficient approach is solid-phase extraction (SPE). settek.com SPE methods, such as those compliant with JIS K 0312 for industrial water and wastewater, utilize cartridges packed with adsorbents like octadecyl (C18) bonded silica (B1680970) or polyurethane foam (PUF) plugs to concentrate the analytes from the water sample. fujifilm.comresearchgate.net This technique allows for the processing of larger sample volumes, which is often necessary to reach the low detection limits required for these compounds. For instance, EPA Method 1613 provides guidance for the analysis of dioxins and furans in aqueous samples, achieving very low detection limits. settek.com The analysis of fire extinguishing water, a complex matrix, may require specialized extraction protocols, potentially adapting methods used for other contaminated aqueous samples, such as pressurized liquid extraction with water for residues from live-fire training ranges. thermofisher.com

Solid Samples (Soil, Sediment, Fly Ash, Soot, Fire Residues, Polymers)

Solid matrices are significant sinks for persistent organic pollutants like tetrabromochloro-dibenzofurans. The extraction from these materials typically involves robust techniques to overcome the strong analyte-matrix interactions. Soxhlet extraction is a classic and widely used method, often employing toluene as the solvent for an extended period (e.g., 16-24 hours). mdpi.com A faster alternative is the Randall technique, which is a variation of Soxhlet extraction that involves immersing the sample in boiling solvent, significantly reducing the extraction time. mdpi.com

Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), is another effective technique for solid samples, including soil, sediment, and fly ash. thermofisher.commdpi.com It uses elevated temperatures and pressures to enhance extraction efficiency while reducing solvent consumption and time. thermofisher.com For polymer samples, where tetrabromochloro-dibenzofurans may be present as byproducts of brominated flame retardants, extraction methods like Soxhlet or ASE with solvents such as isopropanol, butanol, or hexane/acetone mixtures are employed. thermofisher.comresearchgate.netchromatographyonline.com The polymer may need to be ground to a smaller particle size to improve extraction efficiency. nih.gov The analysis of fire residues and soot is particularly relevant as these compounds can be formed during combustion events. fujifilm.com

Sample TypeExtraction TechniqueCommon SolventsKey Considerations
Soil, SedimentSoxhlet, Randall, Pressurized Liquid Extraction (PLE)Toluene, HexaneMethods must be robust to handle complex organic matter. nih.govmdpi.com
Fly Ash, Soot, Fire ResiduesSoxhlet, PLETolueneThese matrices can have very high concentrations and complex interferences. fujifilm.commdpi.com
PolymersSoxhlet, ASEIsopropanol, Butanol, Hexane/AcetoneGrinding the polymer may be necessary to increase surface area. thermofisher.comresearchgate.netnih.gov

Biological Matrices (e.g., Fish Samples, Wildlife Tissues)

In biological matrices, tetrabromochloro-dibenzofurans tend to accumulate in fatty tissues due to their lipophilic nature. sigmaaldrich.comsettek.com Therefore, the extraction process must efficiently separate the analytes from the high lipid content. Common methods include Soxhlet extraction with solvents like methylene (B1212753) chloride/hexane or digestion with strong acids like hydrochloric acid followed by solvent extraction. lcms.cz After extraction, the lipid content is typically determined as the results are often reported on a lipid weight basis. lcms.cz Analysis can be performed on various tissues, with the liver often showing the highest concentrations of these compounds. sigmaaldrich.comsettek.com The analytical procedures must be sensitive enough to detect the low levels typically found in wildlife. settek.comepa.gov

Sample Clean-up and Separation Procedures

Following extraction, the sample extracts are often complex mixtures containing numerous co-extracted compounds that can interfere with the analysis of tetrabromochloro-dibenzofurans. Therefore, a thorough clean-up procedure is essential to isolate the target analytes and ensure accurate quantification.

Acid/Base Clean-up Procedures

Acid-base partitioning is a fundamental clean-up step used to separate acidic, basic, and neutral compounds. almerja.commagritek.comlibretexts.org The extracted sample, dissolved in an organic solvent like methylene chloride, is first washed with a strong base, such as sodium hydroxide (B78521) solution. almerja.comlibretexts.org This step removes acidic interferences like phenols by converting them into their water-soluble salts, which partition into the aqueous phase. almerja.comlibretexts.org Subsequently, the organic layer can be washed with a strong acid, such as sulfuric acid, to remove basic compounds. almerja.com This process leaves the neutral tetrabromochloro-dibenzofurans in the organic phase, which can then be further purified. almerja.commagritek.com This technique is a key part of many standardized methods, including those from the U.S. Environmental Protection Agency (EPA). almerja.com

Column Chromatography (e.g., Silica Gel, Alumina (B75360), Carbon)

Sample clean-up is a critical step in the analysis of tetrabromochloro-dibenzofurans to remove interfering compounds from the sample matrix. inchem.org This is typically achieved through a series of column chromatographic steps using various adsorbents.

Silica Gel: Multi-layer silica gel columns are frequently employed for the initial cleanup of sample extracts. researchgate.net These columns can be prepared with layers of silica gel modified with sulfuric acid and sodium hydroxide to remove a wide range of interfering substances. researchgate.net The effectiveness of silica gel columns lies in their ability to separate compounds based on polarity.

Alumina: Alumina column chromatography is another essential step, often used after silica gel cleanup. inchem.orgresearchgate.net Alumina columns are particularly effective in separating polychlorinated biphenyls (PCBs) from PCDD/Fs, a necessary step to prevent interference in the final analysis. researchgate.net The activity of the alumina can be adjusted (basic, neutral, or acidic) to target the separation of specific classes of compounds. inchem.org However, alumina columns alone are often insufficient for separating polybrominated dibenzofurans (PBDFs) from polybrominated diphenyl ethers (PBDEs), which can be a source of interference. inchem.org

Carbon: Activated carbon column chromatography is a powerful tool for fractionating planar molecules like dibenzofurans from non-planar compounds. inchem.org Due to the planar structure of tetrabromochloro-dibenzofuran, it is strongly retained on the carbon column. A common procedure involves eluting less planar compounds with a solvent like dichloromethane/hexane, followed by the elution of the planar fraction, including tetrabromochloro-dibenzofurans, using a stronger solvent such as toluene in a reverse-flow direction. nih.gov This step is crucial for separating PBDD/Fs from PBDEs. inchem.org Some methods utilize a dual activated carbon column fractionation for enhanced separation of mixed halogenated compounds. nih.gov

A representative column cleanup sequence for the analysis of polyhalogenated dibenzofurans is outlined in the table below.

Chromatographic Step Adsorbent Purpose Typical Eluents
Initial CleanupMulti-layer Silica Gel (acid/base modified)Removal of bulk organic interferencesHexane, Dichloromethane/Hexane
FractionationAluminaSeparation of PCBs from PCDD/Fs and PBDD/FsHexane, Dichloromethane/Hexane
Planar Compound IsolationActivated CarbonSeparation of planar PBDD/Fs from non-planar interferences (e.g., PBDEs)Dichloromethane/Hexane (for non-planar), Toluene (reverse direction for planar)

Chromatographic Separation and Detection Techniques

Following sample cleanup, the extract is analyzed using high-resolution chromatographic techniques coupled with mass spectrometric detection.

High-resolution gas chromatography (HRGC) is the standard technique for separating individual congeners of halogenated dibenzofurans. nih.govzef.de The separation is typically performed on a long capillary column (e.g., 60 meters) with a stationary phase like 5% phenyl-substituted methylpolysiloxane (e.g., DB-5). dntb.gov.ua The use of a long column is essential to achieve the necessary resolution to separate the numerous isomers. dntb.gov.ua For brominated compounds, shorter columns (e.g., 18 meters) with a thinner film coating may be preferred to minimize thermal degradation. researchgate.net The retention of different polychlorinated dibenzofuran (B1670420) (PCDF) isomers on a DB-5 column has been modeled based on their molecular structure, indicating that the number and position of halogen atoms significantly influence retention time. nih.gov

For extremely complex samples, such as those from fire debris, comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power compared to single-column GC. researchgate.netmcmaster.ca In GC×GC, the sample is subjected to two different chromatographic separations using two columns with different stationary phases connected in series. mcmaster.ca This results in a two-dimensional chromatogram where compounds are separated based on two different properties, significantly increasing peak capacity and allowing for the separation of co-eluting compounds. researchgate.net GC×GC coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) is particularly powerful for identifying unknown halogenated compounds in complex mixtures, as it provides high-resolution separation and full-mass-spectrum data for each peak. researchgate.netscholaris.ca This technique has been successfully used to characterize mixed halogenated dibenzofurans in fire debris. researchgate.net

Mass Spectrometric Detection and Quantification

Mass spectrometry is the definitive tool for the detection and quantification of tetrabromochloro-dibenzofuran due to its high sensitivity and selectivity.

High-resolution mass spectrometry (HRMS) is the benchmark for the analysis of dioxins and furans, capable of measuring the mass-to-charge ratio (m/z) of ions with high accuracy. zef.denih.gov This allows for the differentiation of target analytes from interfering ions with the same nominal mass. For regulatory purposes, a mass resolution of 10,000 or greater is typically required. zef.de In HRGC-HRMS, the mass spectrometer is operated in the selected ion monitoring (SIM) mode, where only a few specific ions characteristic of the target compounds are monitored. nih.gov For mixed halogenated compounds like tetrabromochloro-dibenzofuran, the unique isotopic patterns of bromine and chlorine provide a distinctive signature that aids in their identification. ulethbridge.calibretexts.org

Tandem mass spectrometry (MS/MS), often using a triple quadrupole mass spectrometer (QqQ-MS), has emerged as a viable alternative to HRMS for the analysis of halogenated dioxins and furans. acs.orginchem.org In MS/MS, a specific precursor ion (parent ion) is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion (daughter ion) is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. acs.orgnih.gov

A key fragmentation pathway for halogenated dibenzofurans is the loss of a CO-Halogen (COBr or COCl) group. inchem.org This specific fragmentation is a hallmark of these compounds and is exploited in MS/MS methods. inchem.org The development of MRM methods for a wide range of polyhalogenated dibenzofurans, including mixed bromo/chloro congeners, has been reported. acs.orgnih.gov The table below shows representative MRM transitions that could be used for the analysis of different classes of polyhalogenated dibenzofurans.

Compound Class Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Monobromo-dichlorodibenzofuran35826135
Dibromo-monochlorodibenzofuran40229540
Tetrabromochloro-dibenzofuran (Example) 554 447 45
Tribromo-dichlorodibenzofuran48037345
Note: The m/z values for the precursor ion are based on the most abundant isotope in the molecular ion cluster. The product ion corresponds to the loss of a COBr fragment. Collision energies are illustrative and require optimization for specific instruments and isomers.

The use of atmospheric pressure gas chromatography (APGC) coupled with tandem mass spectrometry (APGC-MS/MS) has also been shown to be a highly sensitive technique for the analysis of mixed halogenated dioxins and furans in complex matrices like fire debris. acs.orgresearchgate.netnih.gov

Selected Ion Monitoring (SIM) Analysis

Selected Ion Monitoring (SIM) is a highly sensitive and selective technique used in mass spectrometry, particularly in conjunction with gas chromatography (GC-MS), for the analysis of trace-level compounds like tetrabromochloro-dibenzofurans. Instead of scanning the entire mass spectrum, the mass spectrometer is set to detect only a few specific ions of interest. For tetrabromochloro-dibenzofurans, these would be the characteristic molecular ions or fragment ions.

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the reference method for the quantitative determination of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDDs/PHDFs), including mixed bromo/chloro congeners. epa.gov In SIM mode, this powerful combination allows for the specific detection of the 2,3,7,8-substituted toxic congeners, even in the presence of a multitude of other isomers. epa.gov

The analytical criteria for the confirmation of these compounds using HRGC-HRMS in SIM mode are stringent and include:

Correct isotope ratios for the molecular ions (e.g., the characteristic pattern for four bromine and one chlorine atom).

The detection of the exact masses of both the unlabeled and the corresponding isotopically-labeled internal standards.

The retention time of the analyte must fall within a specified window of the corresponding labeled standard. epa.gov

The signal-to-noise ratio must be greater than a defined value (e.g., 2.5:1) to ensure the response is significantly above the background noise. epa.gov

This level of specificity is crucial for achieving the extremely low detection limits required, often in the picogram per cubic meter (pg/m³) range for air samples. epa.govwell-labs.com

Challenges in Congener-Specific Analysis of Mixed Halogenated Dibenzofurans

The congener-specific analysis of mixed halogenated dibenzofurans, such as tetrabromochloro-dibenzofuran, is a significant analytical undertaking. nih.gov These compounds, often designated as PXDFs (polyhalogenated dibenzo-p-dioxins/dibenzofurans, where X = Br, Cl), present a formidable challenge due to the sheer number of possible congeners—4,600 in total for PXDD/Fs. nih.govgreenpeace.to Of these, approximately one thousand are 2,3,7,8-substituted, which are of primary toxicological concern. greenpeace.to

The complexity of analyzing these compounds is further compounded by their formation through combustion processes, which can generate a wide array of congeners. nih.govnih.gov This makes identifying and quantifying specific congeners like tetrabromochloro-dibenzofuran exceptionally difficult.

Availability and Synthesis of Reference Standards

A major impediment to the accurate quantification of tetrabromochloro-dibenzofurans is the limited availability of certified analytical reference standards. nih.gov Quantitative analysis by instrumental methods like GC-MS relies on the comparison of the analyte's response to that of a known amount of a standard. Without individual congener standards, definitive identification and quantification are compromised.

The synthesis of these mixed halogenated compounds is a complex process. gdut.edu.cnnih.gov The versatility of current analytical methods to determine a broader range of brominated and mixed brominated/chlorinated dibenzofurans is directly dependent on the future availability of these crucial analytical standards. epa.govwell-labs.com While some mixed halogenated compounds have been synthesized for research purposes, the commercial availability of a comprehensive suite of standards for all possible tetrabromochloro-dibenzofuran isomers remains limited. gdut.edu.cnnih.gov

Interfering Substances and Resolution Considerations

Environmental samples are inherently complex matrices, containing a vast number of organic compounds that can interfere with the analysis of tetrabromochloro-dibenzofurans. nih.gov The primary analytical challenge is often the separation of the target analytes from co-extracted substances. nih.gov

Key interfering substances can include:

Polychlorinated biphenyls (PCBs)

Polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)

Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)

Other polyhalogenated compounds

The chromatographic separation of the numerous tetrabromochloro-dibenzofuran isomers from each other and from other halogenated compounds is a significant challenge. greenpeace.to Even with high-resolution capillary gas chromatography columns, co-elution of some congeners can occur. epa.gov This necessitates multi-step clean-up procedures to remove interfering compounds before instrumental analysis. epa.govnih.gov These clean-up steps often involve fractionation on various adsorption media like silica gel, alumina, and carbon. epa.gov

Quality Assurance and Quality Control (QA/QC) in Trace Analysis

Given the low concentrations at which tetrabromochloro-dibenzofurans are typically found and the complexity of the analysis, stringent Quality Assurance/Quality Control (QA/QC) protocols are essential. epa.govwell-labs.com These measures are incorporated into every stage of the process, from sampling to final data evaluation, to ensure the reliability and accuracy of the results. epa.govwell-labs.com

Key QA/QC components in the trace analysis of these compounds include:

QA/QC ComponentPurpose
Method Blank An analyte-free matrix that is processed alongside the samples to assess for contamination introduced during the analytical procedure. epa.gov
Field Blank A clean sampling medium (e.g., a PUF cartridge) that is taken to the sampling site and handled like a real sample, but no air is drawn through it. This checks for contamination during transport, storage, and handling. epa.gov
Internal Standards Isotopically labeled (e.g., ¹³C₁₂-labeled) analogues of the target compounds are added to every sample before extraction. They are used to quantify the native analytes and to monitor the efficiency of the extraction and clean-up steps. epa.gov
Laboratory Control Spike A sample of a clean matrix spiked with a known amount of the target analytes. It is used to assess the accuracy and precision of the analytical method. epa.gov
Confirmation Criteria Strict criteria, such as ion ratios and retention times, must be met for positive identification of the target compounds. epa.gov

The evaluation of a data set is contingent on meeting predefined QA/QC requirements, such as the recovery of labeled internal standards falling within a specified range (e.g., 40% to 120%). epa.gov

Emerging and Complementary Analytical Approaches

While HRGC-HRMS remains the gold standard, research continues into emerging and complementary techniques to improve the analysis of mixed halogenated dibenzofurans. Gas chromatography-tandem mass spectrometry (GC-MS/MS), for instance, offers enhanced selectivity through the monitoring of specific fragmentation patterns (multiple reaction monitoring), which can aid in congener identification in complex matrices. nih.gov

Passive Sampling Techniques (e.g., SPMDs)

Passive sampling techniques are increasingly being used as a complementary approach to traditional "grab" or high-volume active sampling for monitoring pollutants like tetrabromochloro-dibenzofurans in water and air. nih.govresearchgate.net These methods concentrate chemicals in-situ over an extended period, providing a time-weighted average (TWA) concentration that can capture intermittent pollution events which might be missed by discrete sampling. researchgate.net

Semipermeable membrane devices (SPMDs) are a widely used type of passive sampler for hydrophobic organic compounds. researchgate.net An SPMD typically consists of a neutral, high-molecular-weight lipid (like triolein) enclosed in a thin-walled, non-porous polymeric membrane, often made of polyethylene (B3416737). researchgate.net

How SPMDs Work:

The sampler is deployed in the environment (water or air).

Hydrophobic compounds like tetrabromochloro-dibenzofurans diffuse across the polyethylene membrane.

The compounds are then sequestered in the lipid phase.

After deployment, the sampler is retrieved, and the trapped analytes are extracted from the lipid and analyzed in the laboratory.

The uptake of a chemical by a passive sampler is initially a linear process, which can eventually reach equilibrium with the surrounding environment. researchgate.net Polyethylene (PE) samplers, used with or without a lipid reservoir, also function on similar principles and are effective for sampling a range of halogenated compounds. researchgate.net These techniques offer a practical and cost-effective means of assessing the bioavailable fraction of these contaminants in various environmental compartments. researchgate.net

Theoretical and Computational Chemistry Studies of Tetrabromochloro Dibenzofurans

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of tetrabromochloro-dibenzofurans. These computational methods are used to predict molecular structure, stability, and reactivity. nih.gov By solving approximations of the Schrödinger equation, researchers can determine various electronic and geometric properties. nih.gov

High-quality quantum chemical calculations have been performed for classes of related compounds, such as polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzodioxins (PCDDs), using methods like Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2). bohrium.comresearchgate.net These studies provide comprehensive data on energetic and geometric properties, which can be used to develop prediction models for the characteristics of these compounds. mdpi.com For instance, the stability and planarity of these molecules, which are crucial for their interaction with biological systems, can be accurately calculated. bohrium.com

The reactivity of a molecule like tetrabromochloro-dibenzofuran can be elucidated by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is related to the molecule's electron affinity, while the HOMO-LUMO energy gap is an indicator of its chemical reactivity and kinetic stability. nih.gov For related PCDFs, the lowest unoccupied molecular orbitals have been identified as π* orbitals, which are involved in processes like reductive dechlorination. researchgate.net

A variety of molecular properties can be computed, including ionization energies, electron affinities, bond dissociation energies, and conformational energies. nih.gov This information is vital for understanding how tetrabromochloro-dibenzofurans might interact with other molecules in biological and environmental systems.

Table 1: Examples of Calculated Molecular Properties for Halogenated Aromatic Compounds

Property Description Relevance to Tetrabromochloro-Dibenzofuran
Electronic Energy The total energy of the electrons in the molecule. Used to compare the relative stability of different isomers. bohrium.com
Enthalpy of Formation The change in enthalpy when one mole of the compound is formed from its constituent elements. Indicates the thermodynamic stability of the molecule. mdpi.com
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap generally implies higher chemical reactivity. nih.gov
Electron Affinity The energy released when an electron is added to a neutral atom or molecule to form a negative ion. Relates to the molecule's ability to act as an electron acceptor. researchgate.net

| Dihedral Angles | The angles between planes through two sets of three atoms, having two atoms in common. | Determines the planarity or non-planarity of the molecular structure. bohrium.com |

Computational Modeling of Formation Mechanisms

Understanding how tetrabromochloro-dibenzofurans are formed, particularly during industrial processes or combustion, is crucial for controlling their release. Computational modeling provides a window into these complex reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. youtube.com It is a powerful tool for studying the structures and energetic properties of molecules like halogenated dibenzofurans. nih.gov DFT calculations are employed to optimize the geometry of reactants, intermediates, and products, and to calculate their corresponding energies. mdpi.com

In the context of forming dibenzofurans, DFT can be used to map out potential energy surfaces for proposed reaction mechanisms. This allows researchers to identify the most likely pathways for formation. For example, DFT studies on related PCDFs have been used to calculate adiabatic electron affinities and to understand the mechanisms of reductive dechlorination. researchgate.net The B3LYP hybrid functional is a commonly used method in these studies, often providing a good balance between accuracy and computational cost for large molecules. researchgate.netmdpi.com The development of deep-learning powered DFT models aims to further increase the accuracy of these simulations to the level of experimental measurements, which could greatly accelerate scientific discovery in this area. microsoft.comyoutube.com

Transition State Theory (TST) is a theoretical framework used to explain the rates of elementary chemical reactions. wikipedia.org It posits that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state or activated complex. wikipedia.orglibretexts.org The rate of the reaction is then determined by the concentration of this activated complex and the frequency at which it decomposes into products. libretexts.org

TST allows for the calculation of important kinetic parameters, including the standard enthalpy of activation (ΔH‡), the standard entropy of activation (ΔS‡), and the standard Gibbs energy of activation (ΔG‡). wikipedia.org These parameters are derived from the potential energy surface of the reaction, which can be calculated using quantum chemical methods like DFT. By identifying the transition state structure (the saddle point on the potential energy surface), the energy barrier for the reaction can be determined. umn.edu This information is then used in the Eyring equation to derive the theoretical reaction rate constant. wikipedia.org While precise calculation of absolute rate constants can be challenging, TST is highly valuable for qualitatively understanding reaction mechanisms and comparing the rates of different formation pathways for compounds like tetrabromochloro-dibenzofurans. wikipedia.org

Molecular Orbital (MO) theory provides a description of chemical bonding in terms of molecular orbitals, which are spread out over the entire molecule. Calculations based on MO theory are particularly useful for understanding the reactivity of molecules in gas-phase reactions, which are relevant to the high-temperature formation of tetrabromochloro-dibenzofurans.

According to frontier molecular orbital theory, chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. nih.gov For halogenated dibenzofurans, calculations have shown that the LUMOs are typically π* orbitals. researchgate.net The energy and symmetry of these orbitals determine how the molecule will interact with other reactants. These calculations can help clarify the reactivity of different sites on the dibenzofuran (B1670420) core, predicting where substitution or addition reactions are most likely to occur during formation processes.

Thermodynamic Analysis of Chemical Transformations

Thermodynamic analysis is used to determine the feasibility and equilibrium position of chemical reactions. For tetrabromochloro-dibenzofurans, this involves calculating key thermodynamic parameters for their formation and degradation reactions.

Quantum chemistry methods can be used to compute the standard enthalpies, entropies, and Gibbs free energies of formation for these compounds. bohrium.commdpi.com The Gibbs free energy change (ΔG) for a given transformation indicates its spontaneity; a negative ΔG suggests a spontaneous process. These calculations are crucial for predicting the relative abundance of different isomers at thermodynamic equilibrium. mdpi.com For instance, studies on PCDFs have used calculated energy values to predict the distribution of isomers, comparing these predictions to observed environmental data. bohrium.comresearchgate.net Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are often used in these calculations to improve accuracy by canceling out systematic errors in the computational method. mdpi.com

| Gibbs Free Energy of Reaction | ΔG | The energy available to do useful work; combines enthalpy and entropy. | The primary indicator of a reaction's spontaneity under constant temperature and pressure. bohrium.comyoutube.com |

Modeling of Environmental Behavior and Fate

Once released into the environment, tetrabromochloro-dibenzofurans are subject to various transport and transformation processes. Computational models are essential for predicting their environmental distribution and persistence.

Fugacity-based multimedia environmental fate models are commonly used for this purpose. nih.gov These models divide the environment into several compartments, such as air, water, soil, sediment, and biota. The model then uses the physicochemical properties of the compound (like solubility, vapor pressure, and partition coefficients) along with environmental parameters to simulate its movement and accumulation in each compartment. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.